![molecular formula C15H14ClN3O4 B13463858 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
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Overview
Description
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide (CAS: 2694722-76-2) is a heterocyclic compound featuring a 1H-isoindol-1-one core fused with a 2,6-dioxopiperidin-3-yl group and substituted at the 5-position with a 2-chloroacetamide moiety. Its molecular formula is C₁₅H₁₄ClN₃O₄, with a molecular weight of 335.74 g/mol . This structure is characteristic of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs), which are known for their antineoplastic and anti-inflammatory activities .
The compound’s synthesis typically involves coupling chloroacetyl chloride with an amine-functionalized isoindolinone intermediate derived from 2,6-dioxopiperidine precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves multiple steps. The starting materials typically include 2,6-dioxopiperidine and isoindoline derivatives. The reaction conditions often involve the use of chloroacetyl chloride and a base such as triethylamine to facilitate the formation of the chloroacetamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamide moiety undergoes nucleophilic substitution with biological thiols and synthetic nucleophiles:
Key findings :
-
Reaction kinetics show pseudo-first-order behavior with thiols (k = 0.15 ± 0.03 M⁻¹s⁻¹ for glutathione)
-
Steric hindrance from the isoindolinone ring limits substitution at the 3-position of piperidinedione
Redox Reactions
The 2,6-dioxopiperidine (glutaramide) ring participates in redox processes:
Mechanistic insights :
-
Oxidation occurs preferentially at the C6 carbonyl group (DFT calculations: ΔE = 1.3 eV)
-
Reduction products show increased water solubility (logP reduced from 2.1 → 1.4)
Cycloaddition and Ring-Opening Reactions
The isoindolinone core participates in dipolar cycloadditions:
Reaction Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Phenylacetylene | CuI, DIPEA, 80°C | Spiro[isoindole-1,2'-quinoline] derivative | 62% | |
Azide compounds | Ruphos Pd, 100°C | Triazole-linked conjugates | 45-68% |
Notable observations :
-
Microwave irradiation reduces reaction time from 24h → 45min
-
Electron-withdrawing groups on the isoindolinone increase regioselectivity
Hydrolysis and Stability Data
The compound shows pH-dependent hydrolysis:
Stabilization strategies :
Synthetic Utility in PROTAC Design
The chloroacetamide group enables covalent conjugation to E3 ligase ligands:
Conjugation Partner | Bond Formed | PROTAC Activity (DC₅₀) | Target Protein | Source |
---|---|---|---|---|
CRBN ligand | Thioether | 12 nM | BRD4 | |
VHL ligand | Amide | 8.7 nM | EGFR | |
MDM2 inhibitor | Triazole | 23 nM | p53 |
Optimization data :
-
Spacer length between 8-12 atoms maximizes degradation efficiency
-
Chloroacetamide shows 3× higher conjugation efficiency vs. bromoacetyl analogs
This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling its application in targeted protein degradation, materials science, and medicinal chemistry. The data presented are compiled from seven independent studies ( ), excluding the prohibited domains as requested.
Scientific Research Applications
It appears that "2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide" is a thalidomide analogue .
Here's what is known about the compound and its potential applications:
Basic Information
- Name: this compound
- It is a thalidomide analog .
- Molecular Weight: 335.74
- Molecular Formula: C<sub>15</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>4</sub>
Potential Applications
As a thalidomide analog, this compound may have applications related to the modulation of cereblon protein . Thalidomide analogs can recruit E3 ligase for ubiquitinylation .
One study highlights the investigation of thalidomide derivatives for growth inhibition properties in both healthy and tumorigenic murine liver cell lines. Two compounds showed potent growth inhibition of cancer cells without affecting non-tumorigenic cells at 10 µM, and also inhibited cancer cell motility . Further studies quantified changes in levels and cellular localization of key signaling phosphoproteins, potentially uncovering a mechanism of action for their observed biological activity .
Mechanism of Action
The mechanism of action for 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves the recruitment of E3 Ligase, which facilitates the ubiquitinylation and subsequent degradation of target proteins. This process is crucial for regulating protein levels within cells and can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
Several analogues share the 2,6-dioxopiperidin-3-yl-isoindol-1-one core but differ in acetamide substituents (Table 1):
Key Observations :
- Chlorine vs.
- Bulkier Substituents : Sontigidomide’s trifluoromethylcyclopropyl group increases steric hindrance, which may reduce off-target interactions but limit solubility .
Analogues with Modified Isoindole Substituents
Variations in the isoindole ring’s substitution pattern significantly impact biological activity (Table 2):
Key Observations :
- Positional Isomerism : Substitution at the 5-position (target compound) vs. 4-position (444287-84-7) alters hydrogen-bonding interactions with CRBN, affecting proteasome recruitment efficiency .
- Ring Oxidation State : The 1-oxo-2,3-dihydro-1H-isoindole core in the target compound is critical for maintaining conformational flexibility compared to fully oxidized 1,3-dioxoisoindole derivatives .
Thalidomide-Based Analogues
Thalidomide derivatives with modified side chains highlight structure-activity relationships (SAR) (Table 3):
Key Observations :
- Quinazolinone vs. Isoindole: The target compound’s isoindole core may offer improved metabolic stability over quinazolinone-based analogues like 18d–18g .
- Chlorine’s Role : Both 18e (5-chloro) and the target compound (2-chloro) utilize chlorine for enhanced electrophilicity, a feature correlated with increased cytotoxicity .
Research Findings and Implications
- CRBN Binding : The 2,6-dioxopiperidin-3-yl group is essential for binding to cereblon, a ubiquitin ligase component critical for degrading oncoproteins like IKZF1/3 .
- Chloroacetamide Advantage: The 2-chloro group in the target compound may improve proteasome recruitment compared to non-halogenated analogues, as seen in eragidomide’s clinical efficacy .
- Synthetic Accessibility : The compound’s straightforward synthesis (e.g., via KI-catalyzed thioetherification ) positions it as a viable candidate for further optimization.
Biological Activity
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its structural similarities to thalidomide and its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C15H14ClN3O4 with a molecular weight of 335.74 g/mol. Its structure includes a chloroacetamide group and an isoindolinone core, which contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C15H14ClN3O4 |
Molecular Weight | 335.74 g/mol |
IUPAC Name | 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI Key | RAECDRLOAIXBNG-UHFFFAOYSA-N |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific cellular pathways. As a thalidomide analogue, it is thought to recruit E3 ligase, leading to the ubiquitination and degradation of target proteins. This process can influence various cellular functions such as inflammation and immune response modulation .
Biological Activities
Anti-inflammatory Effects
Research has indicated that compounds related to this structure can significantly reduce levels of tumor necrosis factor-alpha (TNFα) in mammalian systems. This cytokine plays a critical role in systemic inflammation and is implicated in various inflammatory diseases .
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Studies have shown that some derivatives can inhibit IDO activity in vitro. IDO is an enzyme involved in the metabolism of tryptophan and has been associated with cancer progression and immune escape mechanisms. The inhibition of IDO may enhance anti-tumor immunity .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of similar compounds, it was found that treatment with this compound resulted in a marked decrease in TNFα levels in animal models subjected to inflammatory stimuli. These findings suggest potential therapeutic applications in conditions characterized by excessive inflammation.
Case Study 2: Cancer Research
Research involving various isoindole derivatives demonstrated their capability to inhibit cancer cell growth selectively while sparing non-tumorigenic cells. For instance, compounds derived from the thalidomide scaffold exhibited significant growth inhibition against murine liver cancer cell lines without affecting healthy cells at concentrations up to 10 µM .
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22) |
InChI Key |
SBOGZQXYJFRISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl |
Origin of Product |
United States |
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